CPI-1189

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

Target of Action

CPI-1189 is primarily a Tumor Necrosis Factor-alpha (TNF-α) inhibitor . TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .

Mode of Action

This compound inhibits the release of TNF-α . By doing so, it can prevent the inflammatory response triggered by this cytokine. Additionally, this compound has been shown to inhibit the phosphorylation of p38 , a member of the MAP kinase family which is involved in cellular responses to cytokines and stress.

Biochemical Pathways

The inhibition of TNF-α release and p38 phosphorylation by this compound affects several biochemical pathways. These include the inflammatory response pathway, apoptosis pathway, and potentially others related to cellular stress and damage .

Pharmacokinetics

It has been used in clinical trials, suggesting that it has acceptable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use .

Result of Action

This compound has shown neuroprotective effects in studies. In SH-SY5Y neuronal cells and primary murine cortical neurons, this compound pretreatment potently inhibited Oxygen Glucose Deprivation/Re-oxygenation (OGDR)-induced viability reduction and cell death . It also alleviated OGDR-induced reactive oxygen species production, lipid peroxidation, and glutathione consumption . Furthermore, it inhibited OGDR-induced programmed necrosis by inhibiting mitochondrial p53-cyclophilin D-adenine nucleotide translocase 1 association, mitochondrial depolarization, and lactate dehydrogenase release to the medium .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. For instance, in an oxygen-glucose deprivation environment followed by re-oxygenation, this compound was able to protect neuronal cells from oxidative injury and cell death .

Analyse Biochimique

Biochemical Properties

4-Acetamido-N-tert-butylbenzamide plays a significant role in biochemical reactions, particularly in the context of inflammation and oxidative stress. This compound has been shown to interact with tumor necrosis factor-alpha (TNF-α), inhibiting its release and thereby reducing inflammation . Additionally, 4-Acetamido-N-tert-butylbenzamide inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is involved in cellular responses to stress and inflammation . These interactions highlight the compound’s potential as a therapeutic agent for conditions characterized by excessive inflammation and oxidative stress.

Cellular Effects

The effects of 4-Acetamido-N-tert-butylbenzamide on various cell types and cellular processes are profound. This compound has been demonstrated to protect neuronal cells from oxidative injury and cell death induced by oxygen-glucose deprivation and re-oxygenation . It also prevents apoptosis in glial cells by inhibiting TNF-α-induced apoptosis and reducing glial fibrillary acidic protein (GFAP) staining at the infusion site . Furthermore, 4-Acetamido-N-tert-butylbenzamide enhances the integrity of the blood-brain barrier, suggesting its potential neuroprotective effects .

Molecular Mechanism

At the molecular level, 4-Acetamido-N-tert-butylbenzamide exerts its effects through several mechanisms. It inhibits the phosphorylation of p38 MAPK, which is a key player in the cellular response to stress and inflammation . By inhibiting this pathway, the compound reduces the production of pro-inflammatory cytokines and protects cells from oxidative damage. Additionally, 4-Acetamido-N-tert-butylbenzamide interacts with TNF-α, preventing its release and subsequent inflammatory response . These molecular interactions underscore the compound’s potential as an anti-inflammatory and neuroprotective agent.

Temporal Effects in Laboratory Settings

The temporal effects of 4-Acetamido-N-tert-butylbenzamide have been studied in various laboratory settings. In rodent models of colitis, the compound demonstrated dose-dependent protection from colonic damage when administered before the induction of inflammation . The protective effects were observed to be greater when the compound was administered intravenously compared to oral administration . Additionally, in healing experiments, 4-Acetamido-N-tert-butylbenzamide reduced colonic damage even when administered after the peak of the inflammatory response . These findings suggest that the compound is effective in both preventing and treating inflammation over time.

Dosage Effects in Animal Models

The effects of 4-Acetamido-N-tert-butylbenzamide vary with different dosages in animal models. In studies involving rodent models of colitis, the compound showed dose-dependent protection from colonic damage, with higher doses providing greater protection . At very high doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing potential adverse effects.

Metabolic Pathways

4-Acetamido-N-tert-butylbenzamide is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. The compound interacts with enzymes such as p38 MAPK and TNF-α, modulating their activity to reduce inflammation and oxidative damage . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall therapeutic effects. Understanding these metabolic pathways is crucial for developing effective therapeutic strategies involving 4-Acetamido-N-tert-butylbenzamide.

Transport and Distribution

The transport and distribution of 4-Acetamido-N-tert-butylbenzamide within cells and tissues are essential for its therapeutic efficacy. The compound is known to enhance the integrity of the blood-brain barrier, suggesting its ability to cross this barrier and exert neuroprotective effects . Additionally, the compound’s interactions with transporters and binding proteins within cells influence its localization and accumulation, further affecting its therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Acetamido-N-tert-butylbenzamide plays a critical role in its activity and function. The compound’s ability to inhibit p38 MAPK phosphorylation and TNF-α release suggests that it may localize to specific cellular compartments involved in these pathways . Additionally, the compound’s neuroprotective effects indicate its potential localization to neuronal and glial cells, where it can exert its protective effects against oxidative stress and inflammation . Understanding the subcellular localization of 4-Acetamido-N-tert-butylbenzamide is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de CP1-1189 implique généralement l'acylation de dérivés de l'acide 4-aminobenzoïque. Une méthode courante est la réaction de l'acide 4-aminobenzoïque avec l'anhydride acétique en présence d'une base telle que la pyridine pour former l'acide 4-acétamidobenzoïque. Cet intermédiaire est ensuite mis à réagir avec la tert-butylamine dans des conditions appropriées pour obtenir le CP1-1189 .

Méthodes de production industrielle : La production industrielle de CP1-1189 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de recristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : CP1-1189 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile peuvent se produire au niveau du groupe acétamidé ou de la fraction benzamide.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux produits :

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation d'amines ou d'alcools.

Substitution : Formation de benzamides ou d'acétamides substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément de construction dans la synthèse de molécules organiques plus complexes.

Biologie : Étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action exact de CP1-1189 n'est pas complètement élucidé. on pense qu'il interagit avec des cibles moléculaires spécifiques, potentiellement impliquant des voies liées à sa structure d'acide acylaminobenzoïque. Des recherches supplémentaires sont nécessaires pour comprendre complètement les cibles moléculaires et les voies impliquées .

Comparaison Avec Des Composés Similaires

CP1-1189 est unique en raison de sa structure spécifique d'acide acylaminobenzoïque. Les composés similaires comprennent :

Acétanilides : Composés avec un groupe amino acylé lié à une fraction d'aniline.

Benzamides : Composés avec une structure benzamide.

N-acétylarylamines : Composés avec une structure d'arylamine acétylée.

Propriétés

IUPAC Name |

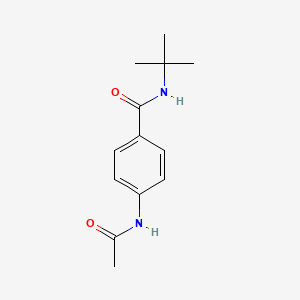

4-acetamido-N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-10(6-8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKNRCWSXSZACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171455 | |

| Record name | CPI 1189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183619-38-7 | |

| Record name | CPI 1189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183619387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP1-1189 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CPI 1189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP1-1189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JX1L8VH4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)

![tert-butyl N-[(2S,3S)-1-[[2-[[(2S)-2-amino-5-oxo-5-piperidin-1-ylpentanoyl]amino]acetyl]-[(2S)-5-(diaminomethylideneamino)-2-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)amino]pentanoyl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1680431.png)

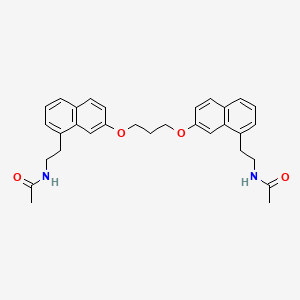

![N-[2-[7-[4-[8-(2-acetamidoethyl)naphthalen-2-yl]oxybutoxy]naphthalen-1-yl]ethyl]acetamide](/img/structure/B1680433.png)

![Methyl 6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680436.png)

![methyl (4S)-6-methyl-3-(2-methylpropyl)-4-(3-nitrophenyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1680438.png)